6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole

Regioselective synthesis Heterocyclic chemistry Thiazolo-triazole scaffold

6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole (CAS 66894-15-3) is a fused bicyclic heterocycle combining a thiazole and a 1,2,4-triazole ring, with a methyl substituent at position 6 and a para-methylphenyl group at position 2. Its molecular formula is C₁₂H₁₁N₃S (exact mass 229.067 Da), and key computed physicochemical descriptors include a polar surface area (PSA) of 58.43 Ų and a consensus LogP of 3.07.

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
CAS No. 66894-15-3
Cat. No. B12900691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole
CAS66894-15-3
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C
InChIInChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3
InChIKeyOEULIVRJBZXSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole (CAS 66894-15-3): Procurement-Relevant Identity and Core Characteristics


6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole (CAS 66894-15-3) is a fused bicyclic heterocycle combining a thiazole and a 1,2,4-triazole ring, with a methyl substituent at position 6 and a para-methylphenyl group at position 2 [1]. Its molecular formula is C₁₂H₁₁N₃S (exact mass 229.067 Da), and key computed physicochemical descriptors include a polar surface area (PSA) of 58.43 Ų and a consensus LogP of 3.07 . The compound is accessed via regioselective acid- or base-catalyzed cyclization of 3-propynylthio-5-aryl-s-triazoles, a route that firmly establishes the 2-aryl substitution pattern [1]. This scaffold serves as a versatile intermediate for further functionalization at the C-5 position through palladium-, ruthenium-, or copper-catalyzed C–H activation chemistries [2].

Why 6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole Cannot Be Replaced by Just Any Thiazolotriazole


Within the thiazolo[3,2-b][1,2,4]triazole family, variations in substituent position and identity generate distinct physicochemical and reactivity profiles that directly impact downstream experimental outcomes. The 2-aryl substitution pattern in CAS 66894-15-3 is a consequence of a specific regioselective cyclization pathway that is not interchangeable with the 5-aryl or 6-aryl regioisomers [1]. Even a seemingly minor change—such as replacing the 4-methylphenyl group with an unsubstituted phenyl ring—shifts the computed LogP from 3.07 to 2.77, altering lipophilicity-driven properties like membrane partitioning and solubility . Furthermore, the C-5 position remains unsubstituted in this compound, making it uniquely suited as a substrate for regioselective C–H functionalization reactions that are unavailable to C-5-blocked analogs [2]. These non-interchangeable features mean that procurement of the exact CAS number, rather than a generic thiazolotriazole, is essential for reproducible synthesis and assay results.

Quantitative Differentiation Evidence: 6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole vs. Closest Analogs


Regioselective Synthesis: Acid-Catalyzed Cyclization Establishes 2-Aryl Substitution Exclusively

The target compound is formed via H₂SO₄-catalyzed cyclization of 3-propynylthio-5-(p-tolyl)-s-triazole, a reaction that proceeds with complete regioselectivity to give exclusively the 2-aryl-5-methyl isomer rather than the 3-aryl isomeric thiazolo[2,3-c]-s-triazole [1]. In contrast, the 5-aryl regioisomer (e.g., CAS 1423121-06-5, 6-methyl-5-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole) requires palladium- or ruthenium-catalyzed direct C–H arylation at the C-5 position, a fundamentally different synthetic route [2]. The acid-catalyzed method yields the 2-substituted product in synthetically useful yields (typically 60–85%) with unambiguous structural assignment by ¹H NMR [1].

Regioselective synthesis Heterocyclic chemistry Thiazolo-triazole scaffold

Lipophilicity (LogP) Differentiation: 4-Methylphenyl Substituent Increases LogP by +0.31 vs. Unsubstituted Phenyl Analog

The consensus LogP (octanol/water partition coefficient) of the target compound is 3.07, compared to 2.77 for the 2-phenyl analog 6-methyl-2-phenyl-thiazolo[3,2-b][1,2,4]triazole (CAS 26542-69-8), representing a ΔLogP of +0.31 . This increase is attributed to the additional methyl group on the para position of the 2-phenyl ring. For context, the 2,6-dimethyl analog (CAS 26542-68-7) has a substantially lower LogP of 1.41 [1]. The higher LogP of the target compound predicts enhanced membrane permeability and potentially greater tissue distribution, while also reducing aqueous solubility relative to less lipophilic analogs.

Lipophilicity Drug-likeness Pharmacokinetic prediction

Molecular Weight and Steric Bulk: +14 Da and Extended Aromatic Surface vs. Phenyl Analog

The target compound has a molecular weight of 229.30 Da and an exact mass of 229.067 Da, compared to 215.27 Da (exact mass 215.052 Da) for the 2-phenyl analog CAS 26542-69-8, a difference of +14.03 Da corresponding to one additional methylene unit . The 4-methylphenyl substituent extends the molecular length and increases the solvent-accessible surface area relative to the phenyl analog while maintaining the same polar surface area (58.43 Ų for both). Both compounds share an identical PSA, meaning the differentiation is purely in hydrophobic surface area and steric profile rather than hydrogen-bonding capacity . In the context of the thiazolotriazole core, which has been explored as a scaffold for SHP2 inhibition (IC₅₀ values reported in the low micromolar range for optimized derivatives), such steric differences can influence binding pocket complementarity [1].

Molecular recognition Steric effects Target engagement

C-5 Unsubstituted Position Enables Regioselective Late-Stage Functionalization Not Possible with C-5-Blocked Analogs

The target compound bears no substituent at the C-5 position of the thiazolotriazole core, unlike analogs such as 6-methyl-5-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole (CAS 1423121-06-5) which blocks this site. This free C-5 position permits direct, regioselective palladium-catalyzed desulfitative arylation with sodium sulfinates, ruthenium-catalyzed arylation with aryl iodides/bromides, and copper-catalyzed C–H bond functionalization to install diverse (hetero)aryl groups [1][2][3]. These methodologies have been demonstrated on thiazolo[3,2-b]-1,2,4-triazole substrates with yields typically in the 50–90% range and broad functional group tolerance (44 examples reported for Cu-catalyzed arylation alone) [3]. A 5-substituted analog cannot serve as a substrate for these transformations because the reactive C–H bond is already occupied.

Late-stage functionalization C–H activation Diversification chemistry

Growth-Regulating Activity Class-Level Evidence: Thiazolo[3,2-b][1,2,4]triazole Scaffold Demonstrates Plant Growth Modulation

A series of thiazolo[3,2-b][1,2,4]triazole derivatives—structurally related to the target compound through the shared 6-methylthiazolotriazole core—were evaluated for growth-regulating activity by Yengoyan et al. (2019) [1]. Compounds derived from 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one exhibited measurable plant growth regulatory effects. While the specific 2-(4-methylphenyl) derivative was not directly tested in this study, the class-level inference establishes that the 6-methylthiazolotriazole core is a validated scaffold for agrochemical activity. The target compound, bearing a free C-5 position and a lipophilic 4-methylphenyl group at C-2, represents a distinct chemotype within this active series, differentiated from the C-5-functionalized analogs tested. Note: direct quantitative comparison data for this specific compound are limited; this evidence is classified as class-level inference.

Agrochemical Plant growth regulator Pesticide intermediate

Optimal Use Cases for 6-Methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration via C-5 Diversification from a Common 2-Aryl Intermediate

The unsubstituted C-5 position of CAS 66894-15-3 enables systematic late-stage functionalization to generate focused libraries of C-5-arylated thiazolotriazoles. Using the regioselective Pd-, Ru-, or Cu-catalyzed C–H activation protocols described by Wang et al. (2014), Zhang (2014), and Le Meur et al. (2014), medicinal chemistry teams can install diverse (hetero)aryl groups at C-5 while retaining the 2-(4-methylphenyl) and 6-methyl substituents constant [1]. This approach is directly aligned with the SHP2 inhibitor scaffold exploration reported by Yan et al. (2025), where thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated IC₅₀ values in the low micromolar range [2].

Physicochemical Property Optimization Through Controlled Lipophilicity in Lead Series

With a measured LogP of 3.07, the compound occupies a lipophilicity range that is distinct from both the more hydrophilic 2,6-dimethyl analog (LogP 1.41) and more lipophilic diaryl analogs (LogP >5.0) [1]. This intermediate LogP value, combined with a constant PSA of 58.43 Ų across the series, allows medicinal chemists to use CAS 66894-15-3 as a reference point for tuning membrane permeability and solubility within a lead optimization campaign. The +0.31 LogP increment over the 2-phenyl analog provides a calibrated lipophilicity step for systematic SAR studies [1].

Agrochemical Discovery: Plant Growth Regulator Scaffold with 2-Aryl Substitution

The thiazolo[3,2-b][1,2,4]triazole core has demonstrated plant growth regulatory activity in preliminary evaluations by Yengoyan et al. (2019) [1]. CAS 66894-15-3, with its 4-methylphenyl group at C-2 and a free C-5 position, represents a distinct chemotype within this class that has not been fully explored in the published agrochemical literature. Agrochemical discovery groups investigating novel growth regulators or pesticide intermediates can use this compound as a starting point for synthesizing C-5-functionalized analogs and evaluating their activity in plant assays.

Synthetic Methodology Development: Benchmark Substrate for Regioselective C–H Activation

The unambiguous 2-aryl-5-unsubstituted structure of CAS 66894-15-3, confirmed by the regioselective acid-catalyzed cyclization route of Heravi et al. (1999) [1], makes it an ideal benchmark substrate for developing and optimizing new C–H functionalization methodologies. The compound's well-defined regiochemistry, moderate molecular weight (229.30 Da), and compatibility with multiple transition-metal catalysts (Pd, Ru, Cu) as demonstrated by Wang et al. (2014), Zhang (2014), and Le Meur et al. (2014) [2], position it as a reliable model substrate for reaction discovery and scope evaluation.

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